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12-Oxophytodienoic acid

Transcriptomics Plant Defense Signaling Oxylipin Biology

12-Oxophytodienoic acid (12-OPDA; cis-(+)-12-oxophytodienoic acid) is a C₁₈ cyclopentenone oxylipin biosynthesized from α-linolenic acid in the chloroplast via the sequential actions of lipoxygenase, allene oxide synthase, and allene oxide cyclase. It serves as the immediate precursor of jasmonic acid (JA) and its bioactive conjugate JA-isoleucine (JA-Ile), yet also functions as an independent signaling molecule with transcriptional, electrophilic, and physiological activities that are mechanistically dissociable from canonical jasmonate signaling.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B1243494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxophytodienoic acid
Synonyms12-oxo-cis-10, cis-15-phytodienoic acid
12-oxo-PDA
12-oxo-phytodienoic acid
12-oxophytodienoate
12-oxophytodienoic acid
8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid
OPDA acid
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
InChIInChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-
InChIKeyPMTMAFAPLCGXGK-CLTKARDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oxophytodienoic Acid (12-OPDA): A Cyclopentenone Jasmonate Precursor with Independent Signaling Functions


12-Oxophytodienoic acid (12-OPDA; cis-(+)-12-oxophytodienoic acid) is a C₁₈ cyclopentenone oxylipin biosynthesized from α-linolenic acid in the chloroplast via the sequential actions of lipoxygenase, allene oxide synthase, and allene oxide cyclase [1]. It serves as the immediate precursor of jasmonic acid (JA) and its bioactive conjugate JA-isoleucine (JA-Ile), yet also functions as an independent signaling molecule with transcriptional, electrophilic, and physiological activities that are mechanistically dissociable from canonical jasmonate signaling [2]. Its α,β-unsaturated carbonyl group in the cyclopentenone ring confers electrophilic reactivity toward cellular thiols, enabling covalent protein modification (OPDAylation) not shared by JA or JA-Ile [3].

1
Signaling Probe
COI1-independent jasmonate pathway studies and electrophilic oxylipin research
2
Mechanistic Dissection
Separates TGA transcription factor gene regulation from canonical JA-Ile signaling
3
Research Context
Supports redox signaling, drought physiology, and seed dormancy model-response interpretation

12-OPDA Cannot Be Substituted by Jasmonic Acid, Methyl Jasmonate, or JA-Isoleucine Without Loss of Function


Although 12-OPDA, jasmonic acid (JA), methyl jasmonate (MeJA), and JA-isoleucine (JA-Ile) share a common biosynthetic origin, they exhibit fundamentally distinct signaling properties. 12-OPDA contains an electrophilic cyclopentenone ring (α,β-unsaturated carbonyl) that is absent in the cyclopentanone structure of JA and JA-Ile, enabling covalent thiol modification and activation of TGA transcription factor-dependent gene expression programs that are COI1-independent [1]. Transcriptomic studies demonstrate that OPDA induces a specific set of genes (OPDA-specific response genes, ORGs) not induced by JA or MeJA [2]. Furthermore, in drought and seed germination contexts, OPDA acts independently of JA accumulation, meaning that substitution of OPDA with JA or JA-Ile will fail to recapitulate key physiological readouts [3]. Consequently, experimental designs requiring the electrophilic signaling or COI1-independent functions of OPDA cannot substitute structurally similar jasmonates without loss of mechanistic fidelity.

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA)
Lack the electrophilic cyclopentenone ring required for TGA-dependent, COI1-independent gene induction and thiol modification. Transcriptomic and physiological readouts may not transfer.
JA-Isoleucine (JA-Ile)
Signals through the canonical COI1-JAZ co-receptor complex and does not activate OPDA-specific response genes (ORGs) to the same extent. Mechanistic fidelity may shift.
Drought and Germination Context
12-OPDA acts independently of JA accumulation under drought and is more potent in seed germination inhibition. Substitution with JA or JA-Ile may fail to recapitulate these specific endpoint responses.

Quantitative Differential Evidence for 12-Oxophytodienoic Acid Against Closest Analogs


12-OPDA Induces a Distinct Set of Genes (ORGs) Not Activated by Jasmonic Acid or Methyl Jasmonate

In a direct head-to-head microarray comparison using approximately 21,500 Arabidopsis genes, 12-OPDA treatment induced a specific set of genes—termed OPDA-specific response genes (ORGs)—that were not responsive to jasmonic acid (JA) or methyl jasmonate (MeJA) [1]. ORGs included DNA-binding proteins such as ZAT10 and DREB2A, as well as protein kinases, and showed early and transient induction by OPDA. Approximately one-half of the ORGs were also induced by wounding, and OPDA signaling was shown to be CORONATINE INSENSITIVE 1 (COI1)-independent, unlike JA/MeJA signaling [1][2]. Subsequent studies confirmed that OPDA-inducible genes such as GRX480 and ZAT10 are induced in a JA-independent manner and are not induced by JA-Ile to the same extent [3].

OPDA-Specific Response Genes (ORGs)
Head-to-head
ORGs induced only by 12-OPDA, not JA or MeJA; ~50% wound-responsive; COI1-independent
Supports transcriptomic separation of electrophile signaling from canonical jasmonate response
21,500-gene Arabidopsis microarray; 50 µM, 6 h treatment
Transcriptomics Plant Defense Signaling Oxylipin Biology

12-OPDA Is a More Potent Phytoalexin Elicitor Than Jasmonic Acid or Methyl Jasmonate in Soybean

In a direct comparative study using soybean (Glycine max L.) cell suspension cultures, 12-OPDA elicited strong accumulation of glyceollins (soybean phytoalexins), whereas jasmonic acid (JA) and methyl jasmonate (MeJA) exhibited only weak phytoalexin-inducing activity [1][2]. The potency of 12-OPDA was comparable to that of the bacterial phytotoxin coronatine and certain 6-substituted indanoyl-L-isoleucine methyl esters, which were all highly active. Additionally, different octadecanoids and indanoyl conjugates induced the accumulation of transcripts of various defense-related genes to different degrees, indicating distinct induction competencies [1].

Phytoalexin Elicitor Potency
Head-to-head
12-OPDA strongly elicited glyceollin accumulation; JA and MeJA showed only weak activity
Supports phytoalexin induction studies where JA/MeJA are unsuitable substitutes
Soybean cell suspension culture; qualitative potency comparison
Phytoalexin Induction Plant Defense Soybean Cell Culture

12-OPDA Promotes Drought-Induced Stomatal Closure Independently of Jasmonic Acid and Synergistically with ABA

In a direct physiological comparison across three Arabidopsis ecotypes, drought stress selectively induced accumulation of 12-OPDA without concomitant increases in jasmonic acid (JA), uncoupling the conversion of 12-OPDA to JA under this condition [1][2]. Transgenic lines producing higher 12-OPDA levels exhibited enhanced drought tolerance and reduced stomatal aperture. Exogenously applied 12-OPDA and ABA, individually or combined, promoted stomatal closure in ABA and allene oxide synthase biosynthetic mutants, with the combination being most effective [1]. This function was verified in tomato (Solanum lycopersicum) and Brassica napus. In contrast, wounding induced both 12-OPDA and JA levels, highlighting the stress-specific differential regulation [1].

Drought-Induced Stomatal Closure
Head-to-head
Drought selectively induced 12-OPDA but not JA; synergy with ABA enhanced stomatal closure
Supports drought stress model where JA cannot functionally substitute
3 Arabidopsis ecotypes; validated in tomato and Brassica napus
Drought Stress Stomatal Regulation Abscisic Acid Signaling

12-OPDA Inhibits Seed Germination More Potently Than Jasmonic Acid via a COI1-Independent Mechanism

In a direct comparative germination assay using Arabidopsis thaliana wild-type seeds, 12-OPDA was more effective at inhibiting germination than jasmonic acid (JA) [1]. Analysis of double mutants combining cts (COMATOSE) with JA biosynthesis pathway mutants indicated that OPDA, rather than JA or JA-Ile, is the primary oxylipin responsible for the germination block in cts seeds. Critically, the inhibitory effect of 12-OPDA was independent of CORONATINE INSENSITIVE 1 (COI1), the receptor for JA-Ile, but was synergistic with abscisic acid (ABA). OPDA treatment also increased ABA INSENSITIVE 5 (ABI5) protein abundance in a manner paralleling its inhibitory effect on germination [1].

Seed Germination Inhibition
Head-to-head
12-OPDA more effective than JA; COI1-independent; synergistic with ABA; increased ABI5 protein
Supports COI1-independent dormancy model-response interpretation
Arabidopsis wild-type and cts mutant seeds
Seed Germination COI1-Independent Signaling Abscisic Acid Synergy

12-OPDA Electrophilic Reactivity Enables Covalent Protein Modification (OPDAylation) Absent in Jasmonic Acid

The α,β-unsaturated carbonyl group in the cyclopentenone ring of 12-OPDA confers electrophilic reactivity toward thiols that is structurally absent in the cyclopentanone jasmonic acid (JA) and its derivatives [1]. In a comparative in vitro study, the reactivity of α,β-unsaturated carbonyls with glutathione (GSH) followed the sequence: trans-2-hexenal < 12-OPDA ≈ 12-OPDA-ethylester < 2-cyclopentenone << methyl vinylketone [1]. 12-OPDA covalently modified two cysteinyl residues of chloroplast thioredoxin-f1 (TRX-f1), resulting in loss of its capacity to activate the Calvin–Benson-cycle enzyme fructose-1,6-bisphosphatase (FBPase). 12-OPDA also modified thioredoxins and glutaredoxins, reducing their activity in insulin reduction and glyceraldehyde-3-phosphate dehydrogenase activation assays [1][2].

Electrophilic Protein OPDAylation
Cross-study
GSH reactivity ranking: trans-2-hexenal
Supports redox signaling studies; JA lacks electrophilic warhead for covalent modification
In vitro GSH reactivity; TRX-f1, TRX, GRX protein targets
TGA-Dependent Detox Gene Regulation
Head-to-head
CYP81D11, GST25, OPR1 regulated by TGA2/5/6; COI1-independent; JA-Ile uses COI1-JAZ-MYC2
Supports electrophile response pathway studies distinct from JA-Ile signaling
Arabidopsis tga mutants; 75 µM OPDA, 4 h; qRT-PCR
Electrophilic Oxylipins Thiol Modification Redox Signaling

12-OPDA Regulates Detoxification Genes (CYP81D11, GST25, OPR1) via TGA Transcription Factors, Not the COI1-JAZ Pathway

In a direct comparative mutant analysis using Arabidopsis thaliana, 12-OPDA and phytoprostanes were shown to activate gene expression through class II TGA transcription factors (TGA2, TGA5, TGA6) rather than through the canonical COI1-JAZ jasmonate perception pathway [1][2]. OPDA-induced expression of the cytochrome P450 gene CYP81D11 was primarily regulated by TGA2 and TGA5, while the glutathione S-transferase gene GST25 and the OPDA reductase gene OPR1 were regulated by TGA5 and TGA6, with lesser contribution from TGA2. This TGA-dependent gene regulation was shown to be COI1-independent, in contrast to JA-Ile signaling which requires COI1 [1]. Phytoprostane-responsive gene expression was strongly dependent on TGA2, TGA5, and TGA6 but not on COI1, MYC2, TGA1, or TGA4 [1].

TGA-Dependent Detox Gene Regulation
Head-to-head
CYP81D11, GST25, OPR1 regulated by TGA2/5/6; COI1-independent; JA-Ile uses COI1-JAZ-MYC2
Supports electrophile response pathway studies distinct from JA-Ile signaling
Arabidopsis tga mutants; 75 µM OPDA, 4 h; qRT-PCR
TGA Transcription Factors Detoxification Gene Regulation COI1-Independent Signaling

High-Value Application Scenarios for 12-Oxophytodienoic Acid Based on Verified Differential Evidence


Transcriptomic Dissection of COI1-Independent Jasmonate Pathway Signaling in Arabidopsis and Crop Plants

For researchers aiming to separate COI1-dependent (JA-Ile-mediated) from COI1-independent transcriptional responses, 12-OPDA is the definitive probe. Microarray and RNA-seq studies have identified OPDA-specific response genes (ORGs) including ZAT10, DREB2A, GRX480, and various protein kinases that are induced by 12-OPDA but not by JA, MeJA, or JA-Ile [6][7]. Using 12-OPDA in parallel with JA-Ile enables clean dissection of electrophile-dependent, TGA transcription factor-mediated gene regulation from canonical COI1-JAZ-MYC2 signaling. This application is particularly valuable in crop species where jasmonate signaling components are targets for breeding improved stress resilience.

Drought Stress Physiology: Probing Oxylipin-ABA Crosstalk in Stomatal Regulation

Because drought selectively induces 12-OPDA accumulation without concomitant JA increases, 12-OPDA is the oxylipin of choice for studying drought-induced stomatal closure [6][7]. Exogenous 12-OPDA application, alone or in combination with ABA, promotes stomatal closure in ABA biosynthetic mutants and across species including Arabidopsis, tomato, and Brassica napus. JA cannot substitute in this context since its levels are not drought-responsive in the same manner. Screening for compounds that modulate 12-OPDA levels or 12-OPDA-ABA synergy is a rational strategy for agricultural drought tolerance enhancement.

Seed Dormancy and Germination Control: COI1-Independent Oxylipin Signaling Studies

12-OPDA is a more potent inhibitor of seed germination than JA, acting through a COI1-independent mechanism that is synergistic with ABA and involves upregulation of ABI5 protein abundance [6]. This makes 12-OPDA the relevant tool for studying the oxylipin component of seed dormancy regulation, particularly in mutants such as cts, acx1 acx2, and kat2 that accumulate OPDA. Seed biologists and agrochemical researchers investigating germination control should use 12-OPDA rather than JA or JA-Ile to probe this specific signaling axis.

Electrophile Stress and Redox Signaling: Studying Protein OPDAylation as a Post-Translational Modification

The α,β-unsaturated carbonyl of 12-OPDA enables covalent modification of protein cysteine thiols—a property not shared by JA, MeJA, or JA-Ile [6][7]. Identified targets include chloroplast TRX-f1 (two cysteinyl residues modified, leading to loss of FBPase activation capacity), thioredoxins, glutaredoxins, and cyclophilin 20-3. Researchers investigating electrophile-mediated redox regulation, protein OPDAylation, or the intersection of oxylipin signaling with chloroplast metabolism should use 12-OPDA. JA and its conjugates lack the electrophilic warhead and cannot recapitulate these covalent modifications.

Application
Selection Property
Validation Focus
COI1-Independent Transcriptomics
Electrophilic cyclopentenone signaling probe
TGA-dependent gene expression, ORG induction
Drought Stress Physiology
ABA-synergistic stomatal regulator
Oxylipin-ABA crosstalk, stomatal aperture response
Seed Dormancy Control
COI1-independent germination inhibitor
ABI5 protein accumulation, ABA synergy
Redox Signaling and OPDAylation
Thiol-reactive α,β-unsaturated carbonyl
Covalent protein modification, TRX/GRX targets
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